molecular formula C15H13N5O2 B6503854 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396685-17-8

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B6503854
CAS No.: 1396685-17-8
M. Wt: 295.30 g/mol
InChI Key: PMSPEBDFQNKWCS-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8) is a chemical compound with a molecular formula of C15H13N5O2 and a molecular weight of 295.30 g/mol . This benzamide-based compound features a pyrazole and a pyrimidine ring, a structural motif common in medicinal chemistry research. Compounds with this core structure are of significant interest in pharmaceutical development for exploring new therapeutic agents. Specifically, benzamide-based pyrazoles have been investigated as key intermediates for synthesizing novel pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which are analogs of purines and have demonstrated notable biological activities . Research on related structures has shown that such fused heterocyclic compounds can possess promising anti-influenza activity, for instance, against the H5N1 avian flu virus subtype . Furthermore, structurally similar pyrimidine and benzamide compounds are being explored in other therapeutic areas, such as in the inhibition of HIF prolyl hydroxylase for the potential treatment of anemia . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-13-5-2-4-11(8-13)14(21)19-12-9-16-15(17-10-12)20-7-3-6-18-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSPEBDFQNKWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Procedure :

  • Starting material : 2-Chloro-5-nitropyrimidine.

  • Pyrazole introduction : React with 1H-pyrazole in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

  • Nitro reduction : Catalytic hydrogenation (H2/Pd-C) or chemical reduction (SnCl2/HCl) converts the nitro group to an amine.

Reaction Table :

StepReagents/ConditionsYield (%)
11H-pyrazole, K2CO3, DMF, 90°C, 18h65–70
2H2 (1 atm), 10% Pd/C, EtOH, RT, 6h85–90

Cross-Coupling Approaches

Suzuki-Miyaura Coupling :

  • Substrate : 2-Bromo-5-aminopyrimidine.

  • Reagent : 1H-pyrazole-1-boronic acid.

  • Conditions : Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 12h.

  • Yield : 70–75%.

Amidation of 2-(1H-Pyrazol-1-yl)pyrimidin-5-amine

Acyl Chloride Method

Procedure :

  • Activation : 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl2) to form 3-methoxybenzoyl chloride.

  • Coupling : React the acyl chloride with 2-(1H-pyrazol-1-yl)pyrimidin-5-amine in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base.

Reaction Table :

ComponentQuantity (mmol)ConditionsYield (%)
Acyl chloride1.2 eqDCM, 0°C → RT, 4h80–85
Amine1.0 eqEt3N (2.5 eq)

Carbodiimide-Mediated Coupling

Alternative : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate 3-methoxybenzoic acid, followed by reaction with the amine.

  • Yield : 75–80%.

One-Pot Synthesis Strategies

Cyclocondensation Approach

Procedure :

  • Intermediate formation : React 5-amino-1H-pyrazole with ethyl 3-methoxybenzoylacetate in acetic acid under reflux.

  • Cyclization : Add ammonium acetate and heat to 120°C to form the pyrimidine ring.

Reaction Table :

StepReagentsTemperature/TimeYield (%)
1Ethyl 3-methoxybenzoylacetate, AcOHReflux, 6h60
2NH4OAc, 120°C, 3h70

Tandem Substitution-Coupling

Example :

  • Pyrimidine synthesis : Start with 2,5-dichloropyrimidine.

  • Stepwise substitution :

    • Substitute Cl at position 2 with pyrazole (SNAr).

    • Substitute Cl at position 5 with 3-methoxybenzamide via Buchwald-Hartwig amination.

Yield : 50–55% overall.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Advantages : Improved heat/mass transfer, higher reproducibility.

  • Conditions :

    • Step 1 : Microreactor for SNAr (residence time: 30 min, 90°C).

    • Step 2 : Fixed-bed hydrogenator for nitro reduction.

  • Purity : >99% by HPLC.

Green Chemistry Metrics

ParameterValue
Atom economy (amidation)89%
E-factor2.3
Solvent intensity5.2 L/kg

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, DMSO- d6) : δ 8.71 (s, 1H, pyrimidine-H), 7.38–8.37 (m, aromatic), 3.89 (s, 3H, OCH3).

  • IR (KBr) : 1675 cm−1 (C=O stretch), 1550 cm−1 (pyrimidine ring).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H2O = 70:30).

  • Melting point : 218–220°C.

Challenges and Mitigation Strategies

  • Low solubility of intermediates : Use DMF/DMSO mixtures or sonication.

  • Over-reduction in nitro groups : Opt for Zn/HCl instead of catalytic hydrogenation.

  • Byproducts in cyclization : Add molecular sieves to absorb water.

Comparative Evaluation of Methods

MethodAdvantagesLimitations
SNAr + AmidationHigh selectivity, scalableMultiple steps, moderate yields
Suzuki couplingModular, functional group toleranceRequires palladium catalysts
One-pot cyclizationFewer purification stepsLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Methanol with a base like sodium hydride.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its pyrimidine-pyrazole hybrid substituent , which distinguishes it from related benzamides. Below is a detailed comparison with structurally similar compounds from peer-reviewed literature and patents.

Substituent Variations on the Pyrimidine Ring

Compound Name Pyrimidine Substituent (Position 2) Benzamide Substituent (Position 3) Biological Activity Source
3-Methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide 1H-Pyrazol-1-yl Methoxy Inferred antiplatelet activity
3-Chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide Dimethylamino Chloro Unknown (structural analog)
Filapixant (WHO INN) Trifluoromethyl Thiazole-morpholine hybrid Purinoreceptor antagonist
Temano-grel (WHO INN) Morpholinoethoxy-phenyl-pyrazole Methoxy Platelet aggregation inhibitor
Key Observations:

Pyrimidine Substituent Diversity: The pyrazol-1-yl group in the target compound may enhance hydrogen bonding or π-π stacking in biological targets compared to dimethylamino () or trifluoromethyl () groups.

Biological Activity: Temano-grel (), a phenyl-pyrazole benzamide, inhibits platelet aggregation, suggesting the target compound’s pyrimidine-pyrazole system may share similar mechanisms . Filapixant’s purinoreceptor antagonism () highlights the role of pyrimidine-thiazole hybrids in modulating purinergic signaling, a pathway distinct from the target compound’s inferred activity .

Pharmacophore and Structural Activity Relationships (SAR)

  • Pyrimidine Position 2 :
    • Electron-rich groups (e.g., pyrazole, thiazole) may enhance target binding affinity through hydrophobic or aromatic interactions.
    • Bulky substituents (e.g., trifluoromethyl in filapixant) could sterically hinder binding but improve selectivity .
  • Chloro substituents () may increase electrophilicity, affecting reactivity and toxicity profiles .

Patent Landscape and Development Status

  • (EP 3 532 474 B1) : Patented benzamides with triazolo-pyridine and cyclohexylethoxy substituents target kinases or inflammatory pathways, underscoring the therapeutic versatility of benzamide scaffolds .
  • : Alkynyl-linked pyrimidine benzamides demonstrate anticancer activity, suggesting that the target compound’s pyrimidine-pyrazole system could be optimized for oncology applications .

Biological Activity

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of pyrazole derivatives, which are known for various biological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Synthesis of the Pyrimidine Ring : Condensation of a β-dicarbonyl compound with guanidine.
  • Coupling Reaction : Using coupling agents like EDCI in the presence of bases such as triethylamine to form the final product.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity and enhance autophagy in cancer cells, suggesting a potential mechanism for their anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMIA PaCa-2<0.5mTORC1 inhibition, autophagy modulator
Compound BA549 (Lung)0.8Induces apoptosis
This compoundTBDTBDTBD

Antimicrobial Properties

Additionally, pyrazole derivatives have been evaluated for their antimicrobial activity. Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This activity is attributed to their ability to interfere with cellular integrity and function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substitution patterns on the pyrazole and pyrimidine rings can significantly affect their reactivity and biological efficacy. For example, modifications to the methoxy group may enhance or diminish the compound's ability to interact with specific biological targets.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Effects : A study demonstrated that certain pyrazolyl-benzamides showed submicromolar antiproliferative activity against pancreatic cancer cells, indicating their potential as therapeutic agents .
  • Autophagy Modulation : Another investigation revealed that these compounds could modulate autophagic flux under nutrient-deprived conditions, highlighting their dual role in cancer therapy by targeting both metabolic pathways and cell proliferation .

Q & A

Basic: What are the recommended synthetic routes and critical parameters for synthesizing 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide?

Methodological Answer:
Synthesis of this compound likely involves multi-step reactions, including:

  • Amide Coupling: React 3-methoxybenzoic acid derivatives (e.g., acid chloride or activated ester) with 2-(1H-pyrazol-1-yl)pyrimidin-5-amine under basic conditions (e.g., DIPEA in DMF) .
  • Heterocycle Formation: Pyrazole and pyrimidine rings may be constructed via cyclocondensation or cross-coupling (e.g., Suzuki reaction for aryl substituents) .

Critical Parameters:

StepKey VariablesOptimal Conditions (Based on Analogues)
Amide Bond FormationSolvent, base, temperatureDMF, 0–25°C, 12–24h
PurificationChromatography methodColumn chromatography (silica gel, eluent: EtOAc/hexane)
Yield OptimizationStoichiometry1.2:1 molar ratio of acylating agent to amine

Validation: Monitor intermediates via TLC and confirm final structure using 1H NMR^{1}\text{H NMR} (e.g., aromatic protons at δ 7.2–8.5 ppm) and mass spectrometry .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • Spectroscopic Analysis:
    • 1H NMR^{1}\text{H NMR}: Identify methoxy (δ ~3.8 ppm), pyrimidine (δ 8.3–8.6 ppm), and pyrazole protons (δ 7.5–8.0 ppm) .
    • HPLC: Use C18 column (MeCN/H2_2O + 0.1% TFA) to assess purity (>95%) .
  • Elemental Analysis: Validate C, H, N content against theoretical values (e.g., C: 58.2%, H: 3.8%, N: 22.6%) .

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